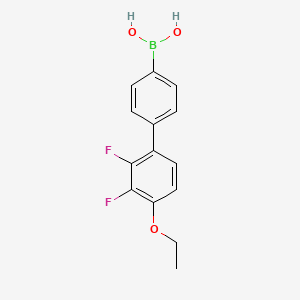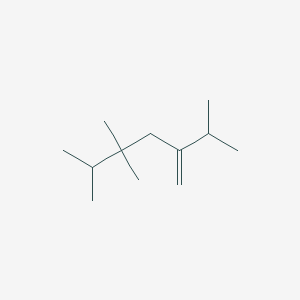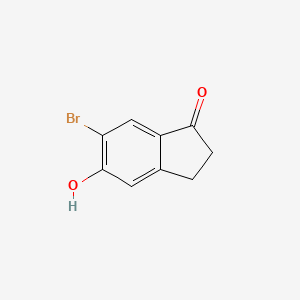![molecular formula C22H33FN4O5S B14149998 trans-4-({[(4-fluorophenyl)sulfonyl]amino}methyl)-N-(2-{[2-(morpholin-4-yl)ethyl]amino}-2-oxoethyl)cyclohexanecarboxamide CAS No. 1212329-26-4](/img/structure/B14149998.png)
trans-4-({[(4-fluorophenyl)sulfonyl]amino}methyl)-N-(2-{[2-(morpholin-4-yl)ethyl]amino}-2-oxoethyl)cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-4-({[(4-fluorophenyl)sulfonyl]amino}methyl)-N-(2-{[2-(morpholin-4-yl)ethyl]amino}-2-oxoethyl)cyclohexanecarboxamide: is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexane ring substituted with a carboxamide group, a fluorophenyl sulfonyl group, and a morpholine moiety. The presence of these functional groups suggests that the compound may exhibit unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-({[(4-fluorophenyl)sulfonyl]amino}methyl)-N-(2-{[2-(morpholin-4-yl)ethyl]amino}-2-oxoethyl)cyclohexanecarboxamide typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:
Formation of the fluorophenyl sulfonyl intermediate: This step involves the reaction of 4-fluorobenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate.
Cyclohexane ring functionalization: The cyclohexane ring is functionalized with a carboxamide group through a series of reactions, including amide bond formation.
Introduction of the morpholine moiety: The morpholine group is introduced via nucleophilic substitution reactions, typically involving an alkyl halide and morpholine.
Final coupling reaction: The intermediate compounds are coupled under specific reaction conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the morpholine moiety, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions may target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxide derivatives of the morpholine moiety.
Reduction: Sulfide derivatives of the sulfonyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be investigated for its potential as a pharmacological agent. The presence of the fluorophenyl and morpholine groups suggests that it may interact with biological targets such as enzymes or receptors.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects. Its structural features may allow it to act as an inhibitor or modulator of specific biological pathways.
Industry
In industrial applications, the compound may be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties could make it valuable in various manufacturing processes.
Mécanisme D'action
The mechanism of action of trans-4-({[(4-fluorophenyl)sulfonyl]amino}methyl)-N-(2-{[2-(morpholin-4-yl)ethyl]amino}-2-oxoethyl)cyclohexanecarboxamide likely involves interactions with specific molecular targets. The fluorophenyl group may facilitate binding to hydrophobic pockets in proteins, while the morpholine moiety could interact with polar or charged residues. These interactions may modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- trans-4-({[(4-chlorophenyl)sulfonyl]amino}methyl)-N-(2-{[2-(morpholin-4-yl)ethyl]amino}-2-oxoethyl)cyclohexanecarboxamide
- trans-4-({[(4-bromophenyl)sulfonyl]amino}methyl)-N-(2-{[2-(morpholin-4-yl)ethyl]amino}-2-oxoethyl)cyclohexanecarboxamide
Uniqueness
The uniqueness of trans-4-({[(4-fluorophenyl)sulfonyl]amino}methyl)-N-(2-{[2-(morpholin-4-yl)ethyl]amino}-2-oxoethyl)cyclohexanecarboxamide lies in the presence of the fluorine atom in the phenyl ring. Fluorine atoms can significantly alter the electronic properties of the compound, potentially enhancing its binding affinity and specificity for biological targets. This makes it distinct from its chlorinated or brominated analogs.
Propriétés
Numéro CAS |
1212329-26-4 |
|---|---|
Formule moléculaire |
C22H33FN4O5S |
Poids moléculaire |
484.6 g/mol |
Nom IUPAC |
4-[[(4-fluorophenyl)sulfonylamino]methyl]-N-[2-(2-morpholin-4-ylethylamino)-2-oxoethyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C22H33FN4O5S/c23-19-5-7-20(8-6-19)33(30,31)26-15-17-1-3-18(4-2-17)22(29)25-16-21(28)24-9-10-27-11-13-32-14-12-27/h5-8,17-18,26H,1-4,9-16H2,(H,24,28)(H,25,29) |
Clé InChI |
AMBBLKGFVFTTAI-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1CNS(=O)(=O)C2=CC=C(C=C2)F)C(=O)NCC(=O)NCCN3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(tert-Butyl)-2-(4-nitrophenyl)-3H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14149917.png)
![(1S,5R)-8-Azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B14149924.png)
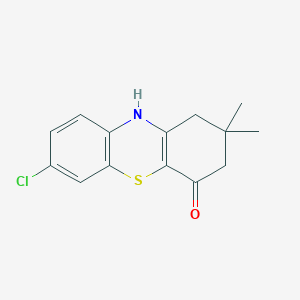

![2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(2-hydroxy-5-methylphenyl)acetamide](/img/structure/B14149944.png)
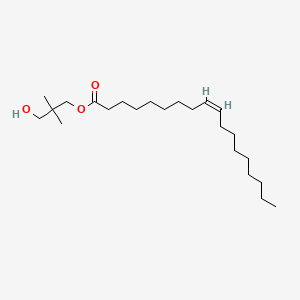
![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-N'-propan-2-ylmethanimidamide](/img/structure/B14149950.png)
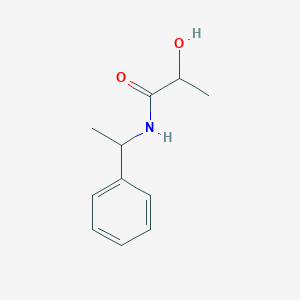
![3-[[1-(3-Hydroxypropylamino)-2-nitroethenyl]amino]propan-1-ol](/img/structure/B14149958.png)

